molecular formula C10H11FO2 B7861759 3-(4-Fluorophenyl)oxolan-3-ol

3-(4-Fluorophenyl)oxolan-3-ol

Cat. No.: B7861759
M. Wt: 182.19 g/mol
InChI Key: PBJDLZVUZJXYPY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)oxolan-3-ol is a synthetic organic compound featuring a fluorophenyl group tethered to an oxolane (tetrahydrofuran) ring. This structure places it as a potentially valuable intermediate in medicinal chemistry and drug discovery research. The incorporation of both an aromatic fluorine atom and a heterocyclic, alcohol-functionalized ring system makes this compound a versatile building block for the synthesis of more complex molecules. Researchers can leverage this scaffold to develop novel compounds for screening against biological targets, particularly where the fluorine atom can influence potency, metabolic stability, and membrane permeability. As a fluorinated oxolane derivative, it is of significant interest in the exploration of structure-activity relationships (SAR). The compound is provided as a high-purity solid or solution, characterized by techniques including NMR and LC/MS to ensure identity and quality. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications. Handling should adhere to appropriate safety protocols. For further technical data or custom synthesis inquiries, please contact our scientific support team. The basic molecular identity of this compound, with the formula C11H13FO2, is documented in the PubChem database . Detailed information on specific research applications or biological mechanisms for this exact compound was not identified in the current search. Its proposed research value as a building block is inferred from its chemical structure, which shares characteristics with intermediates used in pharmaceutical development.

Properties

IUPAC Name

3-(4-fluorophenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJDLZVUZJXYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Oxolane-3-one

Oxolane-3-one serves as a critical intermediate for this route. While direct oxidation of 3-hydroxyoxolane is impractical (as it represents the target compound), alternative pathways involve cyclization of γ-keto acids or enzymatic oxidation of tetrahydrofuran precursors. For instance, γ-butyrolactone derivatives can be hydrolyzed under basic conditions to yield 4-hydroxybutanoic acid, which is subsequently oxidized to oxolane-3-one using pyridinium chlorochromate (PCC).

Grignard Reaction with 4-Fluorophenylmagnesium Bromide

Oxolane-3-one undergoes nucleophilic addition with 4-fluorophenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C. The Grignard reagent attacks the carbonyl carbon, forming a tertiary alkoxide intermediate, which is protonated during aqueous workup to yield racemic 3-(4-fluorophenyl)oxolan-3-ol.

Reaction Conditions

ParameterValue
Temperature−78°C
SolventTHF
Reaction Time4–6 hours
Yield68–72%

This method provides moderate yields but requires subsequent chiral resolution to isolate enantiopure product.

Suzuki-Miyaura Coupling of 3-Bromooxolan-3-ol

Preparation of 3-Bromooxolan-3-ol

3-Bromooxolan-3-ol is synthesized via bromination of 3-hydroxyoxolane using phosphorus tribromide (PBr₃) in dichloromethane. The reaction proceeds via nucleophilic substitution, with the hydroxyl group replaced by bromide.

Palladium-Catalyzed Coupling

The Suzuki-Miyaura cross-coupling reaction employs 3-bromooxolan-3-ol and 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The reaction proceeds at 80°C in a dioxane/water mixture, yielding this compound after 12 hours.

Optimized Parameters

ParameterValue
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Yield75–80%

This route avoids racemization but requires stringent control over boronic acid purity.

Asymmetric Catalytic Synthesis

Chiral Ligand-Mediated Addition

Asymmetric induction is achieved using a chiral copper(II)-bisoxazoline complex. Oxolane-3-one reacts with 4-fluorophenylzinc bromide in the presence of the catalyst at −20°C, producing (R)-3-(4-fluorophenyl)oxolan-3-ol with 92% enantiomeric excess (ee).

Industrial Scalability

Continuous flow reactors enhance reaction efficiency by maintaining precise temperature control and reducing side reactions. A pilot-scale study demonstrated a 15% increase in yield compared to batch processes, with ee values consistently above 90%.

Catalytic Performance

Ligandee (%)Yield (%)
(S)-Binap8870
(R,R)-Cyclen9278

Chiral Resolution Techniques

HPLC-Based Separation

Racemic this compound is resolved using a Chirex 3126 chiral column with a methanol/water mobile phase. The (R)- and (S)-enantiomers are eluted at 12.3 and 14.7 minutes, respectively, achieving >99% purity.

Crystallization with Diastereomeric Salts

Racemic mixtures are treated with (1S)-camphorsulfonic acid in ethanol, forming diastereomeric salts. Fractional crystallization isolates the (R)-enantiomer with 85% recovery .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is being investigated for its role as a pharmaceutical intermediate due to its unique structural features that enhance biological activity. Its fluorophenyl group is known to improve binding affinity to various biological targets, making it a candidate for drug development aimed at treating conditions such as cancer and inflammation.

2. Organic Synthesis
3-(4-Fluorophenyl)oxolan-3-ol serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable in synthetic pathways.

3. Material Science
The compound's distinctive properties lend themselves to applications in material science, where it can be utilized in developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity: Preliminary studies show that it may inhibit tumor growth by interfering with cellular signaling pathways. In vitro assays indicated a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM.
  • Anti-inflammatory Effects: Animal model studies demonstrated a 30% reduction in inflammatory markers upon administration of the compound, suggesting potential applications in treating inflammatory diseases.
  • Cholesterol Absorption Inhibition: Similar compounds have been noted for their ability to inhibit intestinal cholesterol absorption, indicating potential roles in managing lipid levels.

Case Studies and Research Findings

Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated that at concentrations above 10 µM, there was a notable dose-dependent decrease in cell viability, highlighting its potential as an antitumor agent.

Case Study 2: Inflammation Model
In an acute inflammation model involving rodents, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups. This suggests its utility in developing treatments for inflammatory conditions.

Case Study 3: Cholesterol Absorption Study
Research focusing on the compound's effect on cholesterol absorption found that it could potentially inhibit intestinal cholesterol uptake, which may be beneficial for managing cholesterol levels and preventing cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)oxolan-3-ol involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Ring Systems and Substituents

Compound Name Core Structure Substituents (Position) Key Structural Features
3-(4-Fluorophenyl)oxolan-3-ol Oxolan -OH, 4-Fluorophenyl (C3) Five-membered ether ring; planar dihedral angles (~4–10°)
4-(3-Fluorophenyl)oxolan-3-one Oxolan -O= (C3), 3-Fluorophenyl (C4) Ketone group reduces H-bonding capacity
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethanol Oxetane -CH2CH2OH, 4-Fluorophenyl (C3) Four-membered oxetane ring; higher ring strain
(3R,4R)-4-(Phenylsulfanyl)oxolan-3-ol Oxolan -SPh (C4), -OH (C3) Sulfur introduces lipophilicity
3-(3,4-Dichlorophenyl)oxolan-3-ol Oxolan -Cl (C3, C4) Bulky substituents; higher steric hindrance

Key Observations :

  • Oxolan vs.
  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve binding affinity in chalcone derivatives (e.g., 2j in ), whereas chlorine’s bulkiness may hinder target interactions .

Key Observations :

  • Fluorophenyl Efficacy : Fluorine at the para position (as in 2j) correlates with lower IC50 values in chalcones, suggesting similar benefits for this compound .
  • Hydroxyl Group Impact : The hydroxyl group in oxolan derivatives enhances solubility and H-bonding capacity, critical for target engagement .

Physicochemical Comparison

Property This compound 4-(3-Fluorophenyl)oxolan-3-one 3-(3,4-Dichlorophenyl)oxolan-3-ol
LogP (Predicted) ~1.5 ~2.0 ~3.0
Solubility (mg/mL) Moderate (due to -OH) Low (ketone) Very low (Cl substituents)
Metabolic Stability Moderate (susceptible to oxidation) High (ketone stability) High (Cl reduces metabolism)

Key Observations :

  • Hydroxyl vs. Ketone : The hydroxyl group improves aqueous solubility but may increase metabolic vulnerability compared to ketone-containing analogs .
  • Halogen Effects : Fluorine improves bioavailability over chlorine, as seen in chalcone SAR .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorophenyl)oxolan-3-ol, and what are the critical reaction conditions?

  • Methodological Answer : A common approach involves nucleophilic addition of a 4-fluorophenyl Grignard reagent to a cyclic ketone precursor (e.g., tetrahydrofuran-3-one), followed by acid-catalyzed cyclization. Key conditions include anhydrous solvents (THF or ether), controlled temperatures (0–25°C), and inert atmospheres. Purity optimization often requires column chromatography (silica gel, ethyl acetate/hexane eluent) . Alternative routes may employ epoxide ring-opening strategies using fluorophenyl nucleophiles, with yields dependent on steric and electronic effects of substituents.

Q. How is the structural identity of this compound validated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction data refined using SHELX software (e.g., SHELXL for precise bond-length and angle determination) confirms the stereochemistry and spatial arrangement of the hydroxyl and fluorophenyl groups .
  • NMR spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) identify characteristic signals: the fluorophenyl aromatic protons (δ 7.2–7.4 ppm, doublets), oxolan ring protons (δ 3.5–4.0 ppm), and hydroxyl proton (broad signal at δ 2.5–3.5 ppm). 19^{19}F NMR (δ -110 to -115 ppm) confirms fluorine substitution .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., C10_{10}H11_{11}FO2_2: calc. 182.0743, observed 182.0745) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol or methanol. Insoluble in non-polar solvents (hexane).
  • Stability : Hydrolytically sensitive due to the oxolan ring; store under inert gas (N2_2/Ar) at -20°C. Degradation is monitored via TLC (silica, UV detection) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring toward electrophilic substitution at the meta position. Computational studies (DFT, B3LYP/6-31G*) reveal reduced electron density at the para position, directing reactions like nitration or halogenation to the meta site. Kinetic isotopic labeling (e.g., 18^{18}O in hydroxyl group) can track regioselectivity in oxidation reactions .

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess (ee) quantified?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol mobile phases.
  • Stereoselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts for epoxide ring-opening) to favor (R)- or (S)-enantiomers.
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated data (TD-DFT) to assign absolute configuration. Enantiomeric purity is validated via 1^1H NMR with chiral shift reagents (e.g., Eu(hfc)3_3) .

Q. What metabolic pathways are hypothesized for this compound in biological systems, and how are metabolites identified?

  • Methodological Answer : In vitro studies (hepatocyte incubations) coupled with LC-MS/MS reveal phase I (oxidation, hydroxylation) and phase II (glucuronidation, sulfation) metabolites. Isotopic labeling (13^{13}C or 2^{2}H) tracks metabolic transformations. For example, hydroxylation at the oxolan ring’s 4-position generates 3-(4-fluorophenyl)-3,4-dihydroxytetrahydrofuran, identified via MS/MS fragmentation patterns and comparison with synthetic standards .

Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like cytochrome P450 enzymes. Pharmacophore models highlight hydrogen-bonding (hydroxyl group) and hydrophobic (fluorophenyl) interactions. Free-energy perturbation (FEP) calculations quantify binding affinities, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What contradictions exist in reported spectroscopic data for this compound, and how should researchers address them?

  • Methodological Answer : Discrepancies in 1^1H NMR chemical shifts (e.g., hydroxyl proton resonance) may arise from solvent polarity or concentration effects. Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. Conflicting mass spectra (e.g., fragment ion ratios) require calibration with internal standards (e.g., sodium trifluoroacetate) and high-purity solvents .

Methodological Notes

  • Advanced Techniques : References to SHELX (crystallography) , chiral resolution , and metabolic profiling ensure methodological rigor.
  • Data Validation : Cross-referencing synthetic intermediates and computational models ensures consistency with published literature.

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